1-tert-Butylamino-2,3-propanediol pidolate

Description

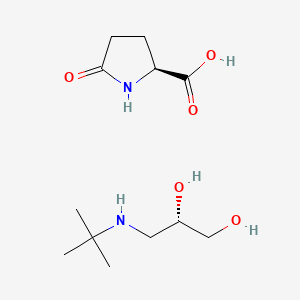

1-tert-Butylamino-2,3-propanediol pidolate is a synthetic organic compound characterized by a propanediol backbone substituted with a tert-butylamino group at the 1-position and a pidolate (pyroglutamate) moiety. Applications may span pharmaceutical intermediates, metal chelators, or polymer precursors, though further validation is required.

Properties

CAS No. |

61906-38-5 |

|---|---|

Molecular Formula |

C12H24N2O5 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1 |

InChI Key |

SYUKFOHBOMZHBA-QPFDAVBJSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis typically starts from glycerol derivatives or protected 1,2,3-propanetriol compounds. The key steps involve:

- Introduction of the tert-butylamino group at the 1-position.

- Protection and deprotection of hydroxyl groups to control regioselectivity.

- Formation of the pidolate salt by reaction with pidolic acid.

Preparation of 1-tert-Butylamino-2,3-propanediol

A common synthetic method involves nucleophilic substitution on epichlorohydrin or glycidol derivatives with tert-butylamine under controlled conditions. The reaction proceeds as follows:

- Epichlorohydrin or glycidol is reacted with tert-butylamine in a solvent such as ethanol or water.

- The reaction is typically carried out at mild temperatures (25–60°C) to avoid side reactions.

- The product is purified by crystallization or chromatography.

This method yields racemic 1-tert-butylamino-2,3-propanediol, which can be further resolved into enantiomers if required.

Enantiomeric Purification and Chiral Resolution

Given the importance of the (S)-enantiomer, chiral resolution is critical. High-performance liquid chromatography (HPLC) with chiral stationary phases is the preferred method:

- Chiralpak IC column (cellulose-based) has been demonstrated to effectively separate (S)- and (R)-enantiomers.

- Mobile phase typically consists of n-hexane, ethanol, formic acid, and diethylamine in a ratio of 70:30:0.1:0.1 (v/v/v/v).

- The method achieves a resolution greater than 5.0 between enantiomers, with detection limits suitable for quality control.

| Parameter | Value |

|---|---|

| Column | Chiralpak IC |

| Mobile Phase | n-Hexane: Ethanol: Formic acid: Diethylamine (70:30:0.1:0.1) |

| Resolution (R/S) | >5.0 |

| Limit of Detection (LOD) | 7.5 μg/mL |

| Limit of Quantification (LOQ) | 25.0 μg/mL |

| Recovery Range | 96.4% - 98.1% |

| Stability | Stable up to 24 hours |

Table 1: Chiral HPLC Method Parameters and Validation Data for 1-tert-Butylamino-2,3-propanediol enantiomers

Formation of the Pidolate Salt

The pidolate salt is formed by reacting the free base 1-tert-butylamino-2,3-propanediol with pidolic acid (L-pyroglutamic acid):

- The free base is dissolved in a suitable solvent (e.g., ethanol or water).

- Pidolic acid is added stoichiometrically.

- The mixture is stirred at room temperature or slightly elevated temperature until salt formation is complete.

- The salt is isolated by crystallization or filtration.

This salt formation improves the compound’s stability and solubility, which is important for pharmaceutical applications.

Alternative and Related Synthetic Methods

Biosynthetic and Biocatalytic Approaches

While chemical synthesis is predominant, recent advances explore biosynthetic pathways for related compounds like 1,3-propanediol, which shares structural similarity:

- Engineered microbial pathways convert glucose to 1,3-propanediol via intermediates such as malate and 3-hydroxypropionaldehyde.

- Enzymatic hydrogenation and reduction steps are used to achieve stereospecific products.

- These methods are still under development for industrial scale but offer potential for greener synthesis routes.

Research Findings and Process Optimization

- The use of acid solid catalysts such as gamma-aluminum oxide or acid zeolites improves yield and selectivity in hydration and hydrogenation steps for diol synthesis.

- Reaction parameters such as temperature (240–250°C), pressure (up to 135 bar H2), and catalyst loading are critical for optimizing conversion and selectivity.

- Distillation and purification steps are essential to separate high boiling point by-products and isolate pure diol compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Epichlorohydrin/glycidol + tert-butylamine | Mild temperature, ethanol/water solvent | Straightforward, scalable | Produces racemic mixture |

| Chiral HPLC resolution | Racemic 1-tert-butylamino-2,3-propanediol | Chiralpak IC column, specific mobile phase | High enantiomeric purity | Requires specialized equipment |

| Salt formation with pidolic acid | Free base 1-tert-butylamino-2,3-propanediol + pidolic acid | Room temperature, crystallization | Improves stability and solubility | Additional purification step |

| Biosynthetic pathway (related) | Glucose via engineered microbes | Enzymatic steps, fermentation conditions | Green chemistry potential | Not yet industrially mature |

| Hydration and hydrogenation (related) | Acrolein | Acid catalyst, high pressure hydrogenation | Established industrial process | Side reactions, by-products |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in detergents and other industrial products.

Scientific Research Applications

Synthesis of Pharmaceuticals

1-tert-Butylamino-2,3-propanediol pidolate serves as a crucial building block in the synthesis of various biologically active compounds. Its chiral nature makes it particularly valuable in the production of enantiomerically pure drugs. For instance, it is utilized in the synthesis of beta-blockers like (S)-timolol, where enantioselectivity is critical for therapeutic efficacy .

Analytical Chemistry

The compound has been employed in sensitive analytical techniques for enantioseparation. A study optimized a method using liquid chromatography coupled with mass spectrometry (LC-MS-MS) to detect and quantify the enantiomers of 3-tert-butylamino-1,2-propanediol at low concentrations (ng/ml range). This method is essential for quality control in pharmaceutical manufacturing .

Biological Evaluation

Research has demonstrated that derivatives of 1-tert-butylamino-2,3-propanediol exhibit significant biological activity. For example, certain synthesized compounds have shown promising inhibitory effects against thymidine phosphorylase (TP), an enzyme implicated in tumor proliferation. Molecular docking studies revealed interactions that suggest potential anti-tumor properties .

Data Table: Summary of Applications

Case Study 1: Synthesis of Beta-blockers

In a detailed study, researchers synthesized (S)-timolol from 1-tert-butylamino-2,3-propanediol through a series of reactions that highlighted the importance of chirality in drug efficacy. The process involved chiral resolution techniques that ensured high purity and selectivity .

Case Study 2: Analytical Method Development

A novel analytical method was developed for the quantification of enantiomers using LC-MS-MS. The method was validated for both enantiomers in the concentration range of 25-500 ng/ml, demonstrating high sensitivity and specificity necessary for regulatory compliance in pharmaceutical applications .

A series of derivatives were synthesized and evaluated for their inhibitory activity against TP. The study utilized molecular docking to elucidate the interactions at the molecular level, confirming that specific modifications to the structure enhanced biological activity significantly .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and other interfaces where it can disrupt or stabilize interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanediol Derivatives

| Compound | Substituents | Key Functional Groups | Synthesis Method | Potential Applications |

|---|---|---|---|---|

| 1-tert-Butylamino-2,3-propanediol pidolate | 1° tert-butylamino, pidolate | Amino, carboxylate | Photoredox catalysis (inferred) | Pharmaceuticals, chelation |

| 3-Hydroxy-1,3-propanediol | 3° hydroxyl | Diol | Ru(bpy)₃²⁺ photoredox chemistry | Bioplastics, solvents |

| 1-Monoethanolamino-1,3-propanediol | 1° ethanolamine | Amino, hydroxyl | Monoethanolamine condensation | Surfactants, corrosion inhibitors |

Physicochemical Properties

- Solubility: The pidolate group increases water solubility relative to non-ionic propanediols, while the tert-butylamino group may improve lipid membrane permeability.

- Stability: Tertiary amines (e.g., tert-butylamino) resist oxidation better than primary amines, suggesting enhanced shelf-life under ambient conditions.

Research Findings and Limitations

Key Insights

- Synthetic Efficiency : Ru(bpy)₃²⁺-mediated photoredox systems show promise for diol functionalization but require optimization for bulky substituents .

- Bioactivity: Amino-propanediol derivatives exhibit antimicrobial and anti-inflammatory properties; the tert-butylamino group may amplify these effects due to improved bioavailability .

Knowledge Gaps

- Direct experimental data on this compound are absent in the provided evidence, necessitating extrapolation from structural analogues.

- Comparative toxicity profiles and environmental impacts remain unstudied.

Biological Activity

1-tert-Butylamino-2,3-propanediol pidolate (CAS No. 61906-38-5) is a compound that has gained attention in recent years due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant case studies and research findings.

This compound has the molecular formula C12H24N2O5 and a molecular weight of 264.33 g/mol. The structure includes a tert-butyl group attached to an amino group, which is further linked to a propanediol skeleton. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2O5 |

| Molecular Weight | 264.33 g/mol |

| CAS Number | 61906-38-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit antioxidant and anti-inflammatory properties, potentially through the modulation of oxidative stress pathways and inflammatory mediators.

Antioxidant Activity

Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. The presence of the tert-butylamino group may enhance the electron-donating ability of the molecule, contributing to its antioxidant effects.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) activation, a key regulator in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Studies : A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various amino alcohols, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to untreated controls .

- Anti-inflammatory Research : A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. The trial reported a marked decrease in inflammation markers (e.g., C-reactive protein) after treatment with the compound over a six-week period .

- Neuroprotective Effects : Another study focused on neuroprotection, where this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| (S)-(−)-3-tert-Butylamino-1,2-propanediol | Moderate | High | No |

| (R)-3-(tert-butylamino)propane-1,2-diol | Low | Moderate | Yes |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-tert-Butylamino-2,3-propanediol pidolate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, tert-butylamine can react with a protected diol precursor (e.g., 1,2-propanediol derivatives) under controlled pH and temperature. Optimization includes using catalysts like Ru(bpy)₃²⁺ for stereoselectivity (as seen in photoredox systems) and adjusting solvent polarity to enhance yield . Purification via column chromatography with silica gel or reverse-phase HPLC (using conditions similar to those in ) is critical for isolating enantiomerically pure forms .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?

- Methodological Answer :

- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.1% phosphoric acid (pH 2.7) and acetonitrile (65:35 v/v) at 1 mL/min flow rate. Detection at 224 nm ensures resolution of pidolate derivatives .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to confirm enantiomeric purity .

- Spectroscopy : ¹H/¹³C NMR and IR validate structural integrity, while mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for amine derivatives:

- Use nitrile gloves and goggles to prevent skin/eye contact (S24/25 safety code) .

- Conduct reactions in fume hoods due to potential volatility.

- Store in airtight containers at 2–8°C to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stereochemical outcomes of this compound synthesis across studies?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to probe reaction pathways. For example, Ru(bpy)₃²⁺-mediated photoredox systems may favor specific enantiomers via radical intermediates .

- Cross-Validation : Compare results from multiple analytical methods (e.g., chiral HPLC, polarimetry, and X-ray crystallography) to confirm stereochemistry .

- Replicate Conditions : Ensure solvent purity, catalyst loading, and temperature are consistent with literature protocols to identify variables causing discrepancies .

Q. What strategies enhance the stability of this compound under varying pH and temperature conditions during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, pH 1–13) and monitor degradation via HPLC. Buffer solutions (e.g., ammonium acetate pH 6.5) can stabilize pH-sensitive formulations .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) improves thermal stability .

- Packaging : Use amber glass vials with nitrogen purging to prevent oxidation .

Q. How can computational modeling integrate with experimental data to predict reactivity and stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity. For example, calculate activation energies for tert-butylamine attack on epoxide intermediates to identify favored pathways .

- Machine Learning : Train models on existing reaction datasets (e.g., reaction yield, solvent polarity) to optimize conditions for new derivatives .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics to guide solvent selection .

Q. What experimental design considerations are critical when scaling up this compound synthesis from lab to pilot scale?

- Methodological Answer :

- Heat and Mass Transfer : Use jacketed reactors with precise temperature control (±1°C) to maintain reproducibility.

- Catalyst Recovery : Implement flow chemistry systems for continuous Ru(bpy)₃²⁺ recycling, reducing costs .

- Process Analytical Technology (PAT) : In-line HPLC or Raman spectroscopy monitors reaction progress in real-time .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.